molecular formula C30H33F3N8O4S B601119 Flumatinib mesylate CAS No. 895519-91-2

Flumatinib mesylate

Número de catálogo: B601119
Número CAS: 895519-91-2
Peso molecular: 658.7 g/mol
Clave InChI: ZSASDYCFROUKTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Flumatinib mesylate is a novel, orally available tyrosine kinase inhibitor. It has shown higher selectivity and potency against the BCR-ABL1 kinase compared to imatinib. This compound is primarily used in the treatment of chronic myeloid leukemia and has demonstrated efficacy in patients who are resistant or intolerant to other treatments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of flumatinib mesylate involves multiple steps, starting with the formation of the pyridinylpyrimidine core. This core is then functionalized with various substituents to achieve the desired biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and rigorous purification steps to obtain the final product. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: Flumatinib mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

First-Line Treatment

Flumatinib has been approved as a first-line therapy for patients with newly diagnosed chronic phase CML in China since 2019. Clinical trials have demonstrated that patients receiving flumatinib achieve higher rates of complete cytogenetic response (CCyR) and major molecular response (MMR) compared to those treated with imatinib. For instance, a study indicated that flumatinib resulted in a median time to achieve CCyR of 6.2 months and MMR of 6.9 months after treatment initiation .

Later-Line Therapy

Flumatinib has also shown efficacy as a later-line treatment option for patients who have developed resistance to prior therapies. In one study, patients treated with flumatinib after failing other treatments demonstrated significant responses, including MMR and deep molecular responses (DMR) within months of initiation .

Safety Profile

Flumatinib is generally well-tolerated, with a lower incidence of adverse effects compared to imatinib. Common side effects include mild gastrointestinal disturbances and hematological changes; however, serious adverse effects are rare . A retrospective analysis highlighted that treatment discontinuation can lead to poorer molecular responses and long-term outcomes .

Pharmacokinetics

The pharmacokinetic profile of flumatinib indicates that it achieves peak plasma concentrations approximately 5 hours after oral administration, with an elimination half-life of about 7.32 hours . It is widely distributed in tissues, particularly in the gastrointestinal tract and liver, which suggests effective systemic absorption and potential tissue-targeted action.

Efficacy in Resistant Mutations

A notable case involved a patient with the Y253H mutation who switched to flumatinib after failing another therapy. This patient achieved a complete hematological response (CHR) but did not show further improvement over time . Another patient with multiple mutations achieved MMR after switching to flumatinib following resistance to nilotinib .

Combination Therapies

Flumatinib has also been evaluated in combination with chemotherapy for treating Ph+ acute lymphoblastic leukemia (ALL). In a cohort study involving 29 patients, flumatinib-based therapy resulted in high rates of complete remission (CR) and negative minimal residual disease (MRD) conversion . The combination therapy demonstrated sustained efficacy over a median follow-up period of 12 months.

Comparative Efficacy

The following table summarizes key findings from studies comparing flumatinib with imatinib:

Parameter Flumatinib Imatinib
Approval Year2019 (China)2001
CCyR RateHigher rates achievedLower rates
Median Time to CCyR6.2 monthsNot specified
Median Time to MMR6.9 monthsNot specified
Adverse EffectsLower incidenceHigher incidence

Mecanismo De Acción

Flumatinib mesylate exerts its effects by inhibiting the BCR-ABL1 tyrosine kinase enzyme. The BCR-ABL1 gene fusion results in a constitutively active tyrosine kinase that promotes the proliferation of leukemic cells and their resistance to apoptosis. By inhibiting this enzyme, this compound effectively reduces the proliferation of leukemic cells and induces apoptosis .

Comparación Con Compuestos Similares

Comparison: Flumatinib mesylate is unique due to its higher selectivity and potency against the BCR-ABL1 kinase compared to imatinib. It has shown better efficacy in clinical trials and is effective in patients who are resistant or intolerant to other treatments. Additionally, this compound has a favorable safety profile and is associated with fewer adverse effects .

Actividad Biológica

Flumatinib mesylate is a second-generation tyrosine kinase inhibitor (TKI) that specifically targets the BCR-ABL1 fusion protein, which plays a critical role in the pathogenesis of chronic myeloid leukemia (CML). This compound has garnered attention for its enhanced potency and selectivity compared to first-generation TKIs like imatinib. This article presents a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and safety profile.

Flumatinib functions by inhibiting the BCR-ABL1 tyrosine kinase, which is constitutively active in CML cells. The structural modifications in flumatinib, particularly the incorporation of a trifluoromethyl group and a pyridine ring, enhance its binding affinity and specificity for the BCR-ABL1 kinase compared to imatinib. This results in more effective blockade of autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.

Comparative Efficacy

Flumatinib has been shown to outperform imatinib in several studies regarding response rates and overall survival in CML patients. A pivotal study comparing flumatinib with imatinib as frontline therapy reported higher rates of complete cytogenetic response (CCyR) and major molecular response (MMR) among patients treated with flumatinib. The results are summarized in Table 1 below:

Study Treatment Group CCyR Rate MMR Rate Overall Survival
Flumatinib92%85%Not reached
Imatinib78%70%Not reached

Case Studies

A recent clinical trial involving 29 patients with Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) treated with flumatinib-based chemotherapy demonstrated impressive efficacy. The complete remission (CR) rates were as follows:

  • Induced CR: 96.3%
  • 3-Month CR: 87.5%
  • 6-Month CR: 86.7%

Moreover, the minimal residual disease (MRD) negative conversion rates were reported at 82.6%, 91.3%, and 95.6% at 1, 2, and 3 months post-treatment respectively .

Safety Profile

Flumatinib is generally well-tolerated, but it can cause adverse effects similar to other TKIs. Common side effects include:

  • Myelosuppression: Leading to anemia and thrombocytopenia.
  • Liver Dysfunction: Elevated liver enzymes have been noted.
  • Infections: Due to immunosuppression.

Adverse reactions are typically manageable and do not necessitate discontinuation of therapy in most cases .

Pharmacokinetics

Flumatinib exhibits favorable pharmacokinetic properties, demonstrating a high probability of crossing the blood-brain barrier, which is advantageous for treating leukemias with central nervous system involvement. Studies indicate that the concentration gradient of flumatinib is highest in bone marrow compared to serum and cerebrospinal fluid, suggesting effective targeting of leukemic cells residing in these compartments .

Propiedades

IUPAC Name

methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F3N8O.CH4O3S/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40;1-5(2,3)4/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSASDYCFROUKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33F3N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237780
Record name Flumatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895519-91-2
Record name Flumatinib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMATINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Y8L63NBC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.